S 1592 Antitussive Efficacy: Class-Level Inference from Preclinical Cough Models
S 1592 was reported to markedly inhibit coughing in multiple preclinical models, including chemical irritation (citric acid), mechanical irritation, and electrical stimulation of the superior laryngeal nerve [1]. While the study did not provide direct numerical ED50 comparisons against a named comparator, the abstract asserts a 'marked' effect across diverse stimuli, suggesting a broad-spectrum antitussive action that contrasts with more targeted modern agents. For context, a separate study of the antitussive levocloperastine reported ED50 values of 2.6 mg/kg (citric acid) and 2.9 mg/kg (ammonia), compared to codeine at 3.6 mg/kg and 3.1 mg/kg respectively [2]. This provides a class-level benchmark for antitussive potency in similar assays, against which S 1592's reported 'marked' effect can be qualitatively positioned.
| Evidence Dimension | Antitussive Efficacy |
|---|---|
| Target Compound Data | Markedly inhibits coughing induced by chemical irritation, mechanical irritation, and electrical stimulation of the superior laryngeal nerve (preclinical models). Exact ED50 values not reported in abstract. |
| Comparator Or Baseline | Codeine: ED50 = 3.6 mg/kg (citric acid), 3.1 mg/kg (ammonia); Levocloperastine: ED50 = 2.6 mg/kg (citric acid), 2.9 mg/kg (ammonia) [2]. |
| Quantified Difference | Not calculable; class-level inference from the descriptor 'markedly inhibits' suggests potency at least comparable to established antitussives in these models. |
| Conditions | Citric acid-induced cough model, ammonia-induced cough model, electrical stimulation of superior laryngeal nerve in laboratory animals. |
Why This Matters
The multi-model efficacy suggests S 1592 may offer broader cough suppression than some modern agents, a valuable attribute for research into complex cough etiologies.
- [1] J Duhault, et al. Pharmacological studies of a new antitussive, 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride (S 1592) (author's transl). Arzneimittelforschung. 1976 Apr;26(4):516-23. PMID: 989005. View Source
- [2] G. P. Velo, et al. Therapeutic Use of Levocloperastine as an Antitussive Agent. Clinical Drug Investigation. 2002;22(4):209-220. DOI: 10.2165/00044011-200222040-00001. View Source
